1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- is a complex organic compound characterized by its unique structural features. The compound consists of an imidazole ring fused with a carboxamide group and a substituted phenyl group containing multiple bromine atoms and a methoxy group. Its molecular formula is C14H12Br4N4O2, and it has a molar mass of approximately 508.88 g/mol. The presence of the imidazole moiety contributes to its potential biological activity due to its ability to form hydrogen bonds with various biological targets .
1H-Imidazole-2-carboxamide derivatives have demonstrated significant biological activities, including:
The synthesis of 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- typically involves:
This compound has potential applications in various fields:
Interaction studies have shown that 1H-Imidazole-2-carboxamide derivatives can effectively bind to various biological targets. These interactions often involve:
Several compounds share structural similarities with 1H-Imidazole-2-carboxamide, each exhibiting unique properties:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1H-Benzimidazole-2-carboxamide | Benzimidazole core | 0.70 |
| 3-Amino-6-methylpyrazin-2(1H)-one | Pyrazine derivative | 0.71 |
| (1-Methyl-1H-imidazol-2-yl)methanamine | Imidazole derivative | 0.73 |
| 1-Methyl-1H-imidazole-2-carbaldehyde | Aldehyde derivative | 0.75 |
| N-Ethyl-1H-imidazole-2-carboxamide | Ethyl substitution on imidazole | 0.80 |
These compounds highlight the versatility of the imidazole structure while emphasizing the unique attributes of 1H-Imidazole-2-carboxamide, particularly its tetrabromo substitution which enhances its biological activity and interaction potential .